Cas no 1260869-74-6 (3-(Azetidin-3-yl)-5-bromopyridine)

3-(Azetidin-3-yl)-5-bromopyridine is a heterocyclic compound featuring both an azetidine and a brominated pyridine moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The azetidine ring contributes to conformational rigidity, while the bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity profile and stability under standard conditions enhance its utility in medicinal chemistry for constructing complex scaffolds. The compound is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in synthetic applications.
3-(Azetidin-3-yl)-5-bromopyridine structure
1260869-74-6 structure
Product name:3-(Azetidin-3-yl)-5-bromopyridine
CAS No:1260869-74-6
MF:C8H9BrN2
MW:213.074460744858
MDL:MFCD17480656
CID:5602502
PubChem ID:129953075

3-(Azetidin-3-yl)-5-bromopyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-1910264
    • 3-(azetidin-3-yl)-5-bromopyridine
    • GS0690
    • 1260869-74-6
    • Pyridine, 3-(3-azetidinyl)-5-bromo-
    • 3-(Azetidin-3-yl)-5-bromopyridine
    • MDL: MFCD17480656
    • Inchi: 1S/C8H9BrN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2
    • InChI Key: ZKAGUPJNMPSWSO-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C1CNC1

Computed Properties

  • Exact Mass: 211.99491g/mol
  • Monoisotopic Mass: 211.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.515±0.06 g/cm3(Predicted)
  • Boiling Point: 289.2±35.0 °C(Predicted)
  • pka: 9.80±0.40(Predicted)

3-(Azetidin-3-yl)-5-bromopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1910264-0.25g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
0.25g
$1170.0 2023-08-31
Enamine
EN300-1910264-1.0g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
1g
$1371.0 2023-06-01
Enamine
EN300-1910264-1g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
1g
$1272.0 2023-08-31
Enamine
EN300-1910264-10g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
10g
$5467.0 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548821-10g
3-(Azetidin-3-yl)-5-bromopyridine
1260869-74-6 98%
10g
¥74538.00 2024-08-09
Enamine
EN300-1910264-5.0g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
5g
$3977.0 2023-06-01
Enamine
EN300-1910264-0.05g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
0.05g
$1068.0 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548821-1g
3-(Azetidin-3-yl)-5-bromopyridine
1260869-74-6 98%
1g
¥17755.00 2024-08-09
Enamine
EN300-1910264-0.5g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
0.5g
$1221.0 2023-08-31
Enamine
EN300-1910264-10.0g
3-(azetidin-3-yl)-5-bromopyridine
1260869-74-6
10g
$5897.0 2023-06-01

Additional information on 3-(Azetidin-3-yl)-5-bromopyridine

3-(Azetidin-3-yl)-5-bromopyridine: A Comprehensive Overview

3-(Azetidin-3-yl)-5-bromopyridine (CAS No. 1260869-74-6) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and materials science. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and recent advancements related to 3-(Azetidin-3-yl)-5-bromopyridine.

The molecular structure of 3-(Azetidin-3-yl)-5-bromopyridine consists of a pyridine ring substituted with an azetidine group at the 3-position and a bromine atom at the 5-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications. The azetidine ring, a four-membered saturated heterocycle, contributes to the compound's rigidity and potential for hydrogen bonding, which are crucial for its biological activity.

Recent studies have highlighted the importance of azetidine-containing compounds in medicinal chemistry. For instance, researchers have explored the role of azetidine derivatives in modulating enzyme activity and receptor binding. The bromine substituent at the 5-position of the pyridine ring further enhances the compound's reactivity and selectivity in various chemical reactions. This makes 3-(Azetidin-3-yl)-5-bromopyridine a promising candidate for use in drug design and synthesis.

The synthesis of 3-(Azetidin-3-yl)-5-bromopyridine involves a multi-step process that typically begins with the preparation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions to form the azetidine moiety. Subsequent substitution reactions are then employed to introduce the bromine atom at the 5-position of the pyridine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

In terms of pharmacological properties, azetidine-containing pyridines have shown potential as inhibitors of various enzymes and receptors. For example, studies have demonstrated that azetidine derivatives can act as potent inhibitors of kinase enzymes, which are key targets in cancer therapy. The bromine substituent in 3-(Azetidin-3-yl)-5-bromopyridine further enhances its ability to interact with biological targets, making it a valuable lead compound for drug discovery.

Moreover, recent research has focused on the use of azetidine-containing compounds in peptide synthesis and as building blocks for complex molecules. The rigid structure provided by the azetidine ring allows for precise control over stereochemistry during synthesis, which is essential for creating biologically active compounds. This has led to increased interest in azetidine derivatives as scaffolds for novel drug candidates.

Another area of exploration is the application of azetidine-containing pyridines in materials science. The unique electronic properties of these compounds make them suitable candidates for use in organic electronics and optoelectronic devices. Recent studies have investigated their potential as components in light-emitting diodes (LEDs) and solar cells, highlighting their versatility beyond traditional pharmaceutical applications.

In conclusion, 3-(Azetidin-3-yl)-5-bromopyridine (CAS No. 1260869-74-6) is a compound with diverse applications across multiple fields. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both medicinal chemistry and materials science. As research continues to uncover new properties and uses for this compound, its significance in scientific and industrial contexts is expected to grow further.

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